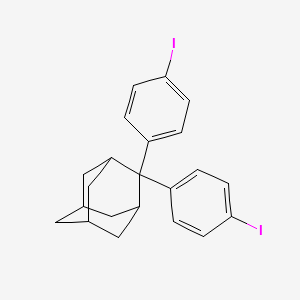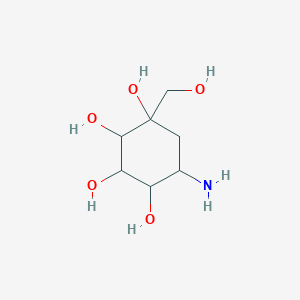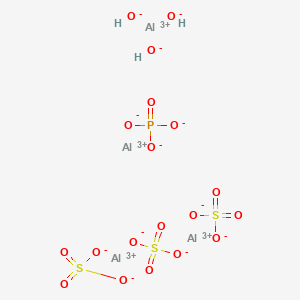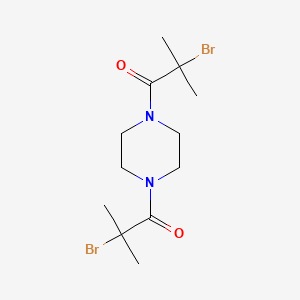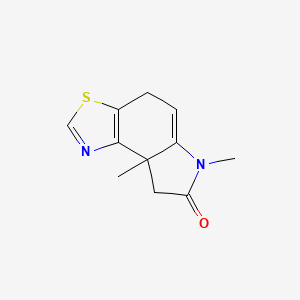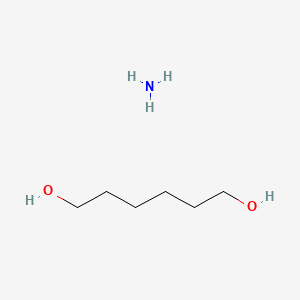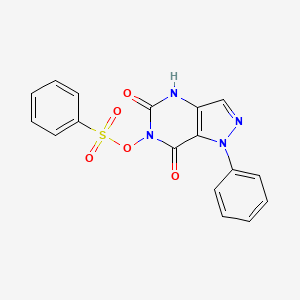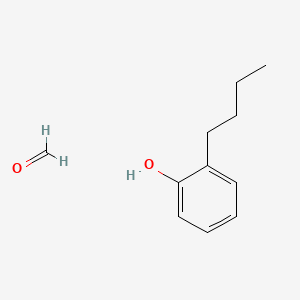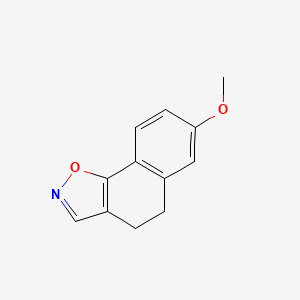
4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether is a chemical compound belonging to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether typically involves a multi-step process:
Formation of the Isoxazole Ring: This can be achieved through a (3 + 2) cycloaddition reaction between a nitrile oxide and an alkyne.
Hydrogenation: The resulting isoxazole is then subjected to hydrogenation to form the dihydro derivative.
Etherification: Finally, the compound undergoes etherification with methyl iodide in the presence of a base such as potassium carbonate to form the methyl ether derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of metal-free catalysts might be preferred to reduce costs and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction can be achieved using hydrogen gas in the presence of palladium on carbon to form the fully saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the methyl ether group, where the methyl group can be replaced by other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Fully saturated derivatives.
Substitution: Thiol or amine derivatives.
Aplicaciones Científicas De Investigación
4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Similar Compounds
Isoxazole: The parent compound, known for its wide range of biological activities.
5-Methylisoxazole: Similar structure but with a methyl group at the 5-position, often used in drug development.
3,5-Dimethylisoxazole: Another derivative with two methyl groups, known for its enhanced biological activity.
Uniqueness
4,5-Dihydronaphtho(2,1-d)isoxazol-7-yl methyl ether is unique due to its dihydro structure, which imparts different chemical reactivity and biological activity compared to fully aromatic isoxazoles. Its methyl ether group also provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.
Propiedades
Número CAS |
62324-90-7 |
|---|---|
Fórmula molecular |
C12H11NO2 |
Peso molecular |
201.22 g/mol |
Nombre IUPAC |
7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazole |
InChI |
InChI=1S/C12H11NO2/c1-14-10-4-5-11-8(6-10)2-3-9-7-13-15-12(9)11/h4-7H,2-3H2,1H3 |
Clave InChI |
ABJNFGKXRLXHAJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C3=C(CC2)C=NO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



